![molecular formula C22H23NO5 B12301966 4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)

4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-1-Fmoc-4-éthoxy-L-proline : est un dérivé de la proline, un acide aminé qui joue un rôle crucial dans la synthèse des protéines. Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), couramment utilisé dans la synthèse peptidique pour protéger le groupe amino pendant les réactions de couplage. Le groupe éthoxy en position quatre du cycle proline ajoute à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la (4R)-1-Fmoc-4-éthoxy-L-proline implique généralement les étapes suivantes :

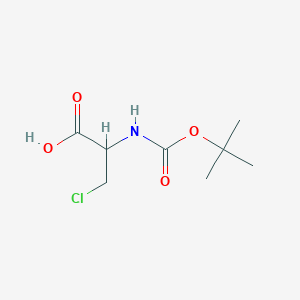

Protection du groupe amino : Le groupe amino de la L-proline est protégé à l'aide du groupe Fmoc. Cela se fait généralement en faisant réagir la L-proline avec du Fmoc-Cl en présence d'une base telle que le carbonate de sodium.

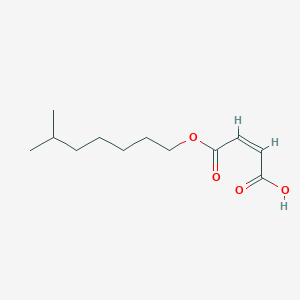

Introduction du groupe éthoxy : Le groupe éthoxy est introduit en position quatre du cycle proline par une réaction de substitution. Cela peut être fait en utilisant de l'iodure d'éthyle en présence d'une base forte comme l'hydrure de sodium.

Méthodes de production industrielle : La production industrielle de (4R)-1-Fmoc-4-éthoxy-L-proline suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Protection en vrac : De grandes quantités de L-proline sont mises à réagir avec du Fmoc-Cl dans des réacteurs industriels.

Réaction de substitution : La proline protégée est ensuite soumise à la réaction de substitution avec de l'iodure d'éthyle dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La (4R)-1-Fmoc-4-éthoxy-L-proline peut subir des réactions d'oxydation, notamment au niveau du groupe éthoxy, conduisant à la formation d'aldéhydes ou d'acides carboxyliques.

Réduction : Le composé peut être réduit pour éliminer le groupe protecteur Fmoc, généralement en utilisant de la pipéridine.

Substitution : Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides.

Réduction : La pipéridine est couramment utilisée pour éliminer le groupe Fmoc.

Substitution : Des bases fortes comme l'hydrure de sodium et les halogénures d'alkyle sont utilisées pour les réactions de substitution.

Principaux produits :

Produits d'oxydation : Aldéhydes ou acides carboxyliques.

Produits de réduction : Dérivés de la proline déprotégée.

Produits de substitution : Divers dérivés de la proline substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Chimie : La (4R)-1-Fmoc-4-éthoxy-L-proline est largement utilisée dans la synthèse peptidique comme élément de base

Biologie : En recherche biologique, ce composé est utilisé pour étudier les interactions protéines-protéines et les mécanismes enzymatiques. Son incorporation dans les peptides peut aider à comprendre le rôle des résidus proline dans le repliement et la stabilité des protéines.

Médecine : Le composé a des applications potentielles dans le développement de médicaments, en particulier dans la conception de thérapeutiques à base de peptides. Sa stabilité et sa facilité d'incorporation dans les peptides en font un outil précieux en chimie médicinale.

Industrie : Dans l'industrie pharmaceutique, la (4R)-1-Fmoc-4-éthoxy-L-proline est utilisée dans la synthèse de peptides et de protéines complexes. Son utilisation dans la synthèse peptidique en phase solide (SPPS) est bien documentée, ce qui en fait un réactif essentiel dans la production de médicaments peptidiques.

Mécanisme d'action

Le mécanisme d'action de la (4R)-1-Fmoc-4-éthoxy-L-proline implique principalement son rôle d'élément de base dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant les réactions de couplage, empêchant les réactions secondaires indésirables. Le groupe éthoxy peut participer aux liaisons hydrogène, influençant le repliement et la stabilité des peptides résultants. Les cibles moléculaires du composé incluent les enzymes impliquées dans la synthèse peptidique et les protéines qui interagissent avec les résidus proline.

Mécanisme D'action

The mechanism of action of (4R)-1-Fmoc-4-ethoxy-L-proline primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The ethoxy group can participate in hydrogen bonding, influencing the folding and stability of the resulting peptides. The compound’s molecular targets include enzymes involved in peptide synthesis and proteins that interact with proline residues.

Comparaison Avec Des Composés Similaires

Composés similaires :

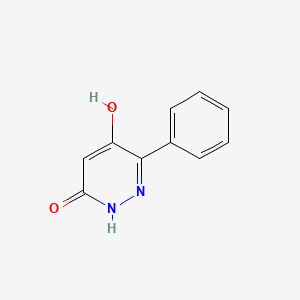

(4R)-1-Fmoc-4-méthoxy-L-proline : Structure similaire, mais avec un groupe méthoxy au lieu d'un groupe éthoxy.

(4R)-1-Fmoc-4-isopropoxy-L-proline : Contient un groupe isopropoxy en position quatre.

(4R)-1-Fmoc-4-butoxy-L-proline : Comporte un groupe butoxy en position quatre.

Unicité : La (4R)-1-Fmoc-4-éthoxy-L-proline est unique en raison de la présence du groupe éthoxy, qui confère des propriétés stériques et électroniques spécifiques. Cette unicité peut influencer la réactivité et la stabilité du composé dans la synthèse peptidique, ce qui en fait un outil précieux pour la conception de peptides aux caractéristiques spécifiques.

Propriétés

Formule moléculaire |

C22H23NO5 |

|---|---|

Poids moléculaire |

381.4 g/mol |

Nom IUPAC |

4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25) |

Clé InChI |

GANZFSNGFPNJGI-UHFFFAOYSA-N |

SMILES canonique |

CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)